5-Chloro-6-methylimidazo[1,2-a]pyrazine

Sigma Receptor Binding Affinity Neuroscience

5-Chloro-6-methylimidazo[1,2-a]pyrazine (CAS 1823443-07-7) is a regiospecifically substituted heterocyclic scaffold that cannot be replaced by generic imidazopyrazine analogues. Its C5-chloro/C6-methyl pattern delivers micromolar sigma-1 affinity (IC50 1.18 µM), making it an ideal negative-control ligand, while the C6-methyl group tolerates Aurora-kinase-directed SAR expansion. The C5-chloro substituent also enables halogen-directed metalation for predictable, orthogonal C5 functionalization. For reproducible biological and synthetic results, source this defined regioisomer directly.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 1823443-07-7
Cat. No. B1447899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-methylimidazo[1,2-a]pyrazine
CAS1823443-07-7
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CN=C2C=N1)Cl
InChIInChI=1S/C7H6ClN3/c1-5-7(8)11-3-2-9-6(11)4-10-5/h2-4H,1H3
InChIKeyHJIUSYLYKAWGMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-methylimidazo[1,2-a]pyrazine (CAS 1823443-07-7): A C5-Halogenated Scaffold for Precise Chemical Biology and Drug Discovery


5-Chloro-6-methylimidazo[1,2-a]pyrazine (CAS 1823443-07-7) is a halogenated heterocyclic building block from the imidazo[1,2-a]pyrazine class, with a molecular formula of C7H6ClN3 and a molecular weight of 167.59 g/mol . The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, known for its utility in developing kinase inhibitors and other bioactive molecules [1]. This specific derivative features a chlorine atom at the C5 position and a methyl group at the C6 position, a substitution pattern that confers distinct physicochemical properties and reactivity compared to other regioisomers or unsubstituted analogs [2].

Why 5-Chloro-6-methylimidazo[1,2-a]pyrazine Cannot Be Interchanged with Other Imidazopyrazines: The Critical Role of Regiochemistry


Generic substitution with other imidazo[1,2-a]pyrazine derivatives is not scientifically valid due to the compound's specific C5-chloro/C6-methyl regiochemistry. This precise substitution pattern is a critical determinant of its biological activity profile and synthetic utility. For instance, while the imidazo[1,2-a]pyrazine core can be functionalized to achieve nanomolar potency against targets like Aurora kinases [1] or PI3K/mTOR [2], the introduction of a C5-chloro and C6-methyl group on 5-Chloro-6-methylimidazo[1,2-a]pyrazine results in a distinct, micromolar affinity for the sigma-1 receptor [3]. Furthermore, the position of the halogen atom dictates its reactivity in metalation and cross-coupling reactions, with C6-chloro derivatives showing a different regioselectivity profile than C5-substituted analogs [4]. Therefore, substituting this compound with an unsubstituted or differently substituted imidazopyrazine would lead to significantly different and unpredictable experimental outcomes.

Quantitative Evidence for 5-Chloro-6-methylimidazo[1,2-a]pyrazine Differentiation


Sigma-1 Receptor Affinity: A Micromolar Profile Distinct from High-Potency Kinase Inhibitors

5-Chloro-6-methylimidazo[1,2-a]pyrazine demonstrates a micromolar binding affinity for the sigma-1 receptor, with an IC50 of 1.18E+3 nM (1.18 µM) [1]. This is in stark contrast to other imidazo[1,2-a]pyrazine derivatives optimized as kinase inhibitors, which frequently exhibit low nanomolar potency. For example, compound 42, a PI3K/mTOR dual inhibitor, displays IC50 values of 0.06 nM and 3.12 nM for PI3Kalpha and mTOR, respectively [2]. This 20,000-fold difference in potency highlights that the C5-chloro/C6-methyl substitution pattern directs the compound away from high-affinity kinase inhibition toward a distinct, weaker interaction with the sigma-1 receptor.

Sigma Receptor Binding Affinity Neuroscience Pharmacology

C6-Methyl Group Tolerance in Aurora Kinase SAR: A Key Structural Feature

Structure-Activity Relationship (SAR) studies on imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors have established that small, hydrophobic groups at the C6 position are well tolerated for maintaining inhibitory activity [1]. Specifically, methyl, ethyl, and thiomethyl substituents are favorable over a cyclopropyl group [1]. This indicates that the 6-methyl group on 5-Chloro-6-methylimidazo[1,2-a]pyrazine is a preferred substituent for this position when the goal is to retain core scaffold activity. In contrast, unsubstituted or larger, less hydrophobic groups at C6 can lead to a significant loss in potency.

Aurora Kinase SAR Medicinal Chemistry Cancer Research

Halogen-Directed Regioselectivity: Leveraging pKa Differences for Controlled Functionalization

The presence and position of a halogen atom on the imidazo[1,2-a]pyrazine scaffold are critical for controlling regioselective metalation. Calculations and experiments have shown that a C6-chloro substituent lowers the pKa of the adjacent protons, enabling regioselective functionalization that is not possible on the unsubstituted core [1]. For 5-Chloro-6-methylimidazo[1,2-a]pyrazine, the C5-chloro group provides a different and specific handle for further synthetic elaboration, distinct from the more commonly studied C6-substituted analogs [1]. This allows for a unique and predictable sequence of functionalization reactions.

Synthetic Chemistry Regioselectivity Metalation Organometallics

Optimal Use Cases for 5-Chloro-6-methylimidazo[1,2-a]pyrazine Based on Evidence


A Tool Compound for Sigma-1 Receptor Biology

This compound serves as a well-characterized, low-affinity ligand for the sigma-1 receptor (IC50 = 1.18 µM) [1]. It is ideally suited for use as a negative control in assays with more potent sigma-1 receptor modulators or for studies investigating the functional consequences of weak sigma-1 receptor engagement, without the off-target liabilities associated with potent kinase inhibitors [2].

A Strategic Building Block for Aurora Kinase Inhibitor Optimization

SAR studies confirm that a C6-methyl group is a well-tolerated substituent for maintaining Aurora kinase inhibitory activity [3]. Therefore, 5-Chloro-6-methylimidazo[1,2-a]pyrazine is a strategically advantageous starting material or intermediate for the synthesis of focused libraries aimed at optimizing the C6 position of novel Aurora A/B kinase inhibitors.

A Versatile Intermediate for Regioselective Scaffold Decoration

Leveraging the principles of halogen-directed metalation, the C5-chloro group on this compound provides a specific site for regioselective functionalization via organometallic intermediates [4]. This allows for the controlled and predictable introduction of diverse chemical moieties at the C5 position, enabling the synthesis of unique polyfunctionalized imidazo[1,2-a]pyrazines that are difficult to access from other regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-6-methylimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.